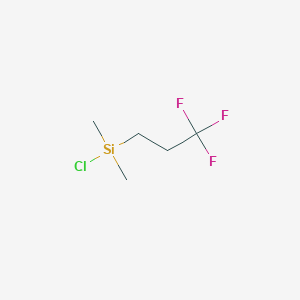

Silane, chlorodimethyl(3,3,3-trifluoropropyl)-

Description

The exact mass of the compound Silane, chlorodimethyl(3,3,3-trifluoropropyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Silane, chlorodimethyl(3,3,3-trifluoropropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, chlorodimethyl(3,3,3-trifluoropropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

chloro-dimethyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClF3Si/c1-10(2,6)4-3-5(7,8)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAZUXSLKGQRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061722 | |

| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Trifluoropropyldimethylchlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1481-41-0 | |

| Record name | 3,3,3-Trifluoropropyldimethylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(3,3,3-trifluoropropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of chlorodimethyl(3,3,3-trifluoropropyl)silane?

An In-depth Technical Guide to Chlorodimethyl(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodimethyl(3,3,3-trifluoropropyl)silane (CAS No. 1481-41-0) is a fluorinated organosilicon compound with significant potential in materials science, organic synthesis, and pharmaceutical development.[1][2] Its unique combination of a reactive chlorosilyl group and a stable trifluoropropyl moiety imparts desirable properties such as hydrophobicity, thermal stability, and specific reactivity.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of chlorodimethyl(3,3,3-trifluoropropyl)silane, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Chemical and Physical Properties

Chlorodimethyl(3,3,3-trifluoropropyl)silane is a colorless liquid that is sensitive to moisture.[4][5] It is classified as a flammable liquid and is corrosive. The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H10ClF3Si | [4][6] |

| Molecular Weight | 190.67 g/mol | [4][6] |

| CAS Number | 1481-41-0 | [2][4][6] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 118 °C (lit.) | [4] |

| Density | 1.117 g/mL at 20 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.378 (lit.) | [4] |

| Flash Point | 20 °C (68 °F) - closed cup | |

| Purity | ≥95.0% (GC) | [6] |

Synthesis

The primary route for the synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane is the hydrosilylation of 3,3,3-trifluoropropene with dichlorodimethylsilane.[7][8] This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst.[9]

Experimental Protocol: Hydrosilylation of 3,3,3-trifluoropropene

Materials:

-

3,3,3-trifluoropropene

-

Dichlorodimethylsilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

-

Anhydrous toluene (or other suitable inert solvent)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Temperature-controlled heating mantle

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere, a three-neck round-bottom flask is charged with dichlorodimethylsilane and anhydrous toluene.

-

A catalytic amount of Karstedt's catalyst is added to the flask.

-

The solution is heated to the desired reaction temperature (typically 60-80 °C).

-

3,3,3-trifluoropropene is added dropwise to the reaction mixture via the dropping funnel over several hours.

-

The reaction is monitored by Gas Chromatography (GC) to ensure completion.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure chlorodimethyl(3,3,3-trifluoropropyl)silane.

Characterization

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons on the silicon atom and the methylene protons of the propyl chain. The chemical shifts and coupling patterns will be influenced by the adjacent silicon and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons and the carbons of the trifluoropropyl group.

-

¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the trifluoromethyl group.

-

²⁹Si NMR: The silicon NMR spectrum will provide information about the silicon environment.

Experimental Protocol: NMR Spectroscopy

-

A small sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra are acquired on a suitable NMR spectrometer.

-

Chemical shifts are referenced to an internal standard (e.g., TMS).[5]

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850-3000 |

| C-F stretch | 1100-1400 |

| Si-C stretch | 1250-1270 |

| Si-Cl stretch | 450-600 |

Experimental Protocol: FTIR Spectroscopy

-

A drop of the neat liquid sample is placed between two KBr plates.

-

Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

-

The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.[10][11][12]

3.1.3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

-

The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Electron ionization (EI) is a common method for fragmentation.

-

The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.[13][14][15][16]

Reactivity and Applications

The reactivity of chlorodimethyl(3,3,3-trifluoropropyl)silane is dominated by the Si-Cl bond, which is susceptible to nucleophilic attack.[3] This allows for the introduction of the trifluoropropylsilyl group onto various substrates.

Signaling Pathways and Logical Relationships

The synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane can be represented by the following workflow:

Caption: Synthesis of Chlorodimethyl(3,3,3-trifluoropropyl)silane.

The primary reactions of chlorodimethyl(3,3,3-trifluoropropyl)silane involve nucleophilic substitution at the silicon center.

Caption: General Reactivity with Nucleophiles.

Applications

-

Surface Modification: The trifluoropropyl group imparts hydrophobic and oleophobic properties, making this compound useful for creating water and oil-repellent surfaces.[1][2]

-

Protecting Group Chemistry: The dimethyl(3,3,3-trifluoropropyl)silyl group can be used as a protecting group for alcohols and other functional groups in organic synthesis.

-

Precursor to Fluorinated Silicones: It serves as a monomer in the synthesis of fluorinated silicone polymers, which exhibit enhanced thermal and chemical stability.

-

Derivatization Agent: In analytical chemistry, it can be used as a derivatizing agent to improve the volatility and thermal stability of compounds for gas chromatography.[4]

Safety and Handling

Chlorodimethyl(3,3,3-trifluoropropyl)silane is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard | Description |

| Flammability | Highly flammable liquid and vapor (H225). |

| Corrosivity | Causes severe skin burns and eye damage (H314). |

| Reactivity | Reacts rapidly with moisture, water, and protic solvents.[4] |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store under an inert atmosphere (e.g., argon) and away from moisture.[6]

Conclusion

Chlorodimethyl(3,3,3-trifluoropropyl)silane is a versatile reagent with a range of applications in science and industry. Its synthesis via hydrosilylation is a well-established method, and its reactivity allows for the introduction of the unique trifluoropropylsilyl moiety into various molecules. Proper handling and an understanding of its properties are crucial for its safe and effective use in research and development.

References

- 1. rsc.org [rsc.org]

- 2. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scientificspectator.com [scientificspectator.com]

- 9. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. diva-portal.org [diva-portal.org]

- 14. Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions†‡§ | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. (3-Chloropropyl)trimethoxysilane [webbook.nist.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of Chlorodimethyl(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethyl(3,3,3-trifluoropropyl)silane is a fluorinated organosilane compound of significant interest in materials science and synthetic chemistry. Its unique combination of a reactive chlorosilyl group and a stable, hydrophobic trifluoropropyl moiety makes it a valuable precursor for the synthesis of specialized polymers and for the surface modification of various substrates. This guide provides a comprehensive overview of its chemical structure, bonding characteristics, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and Identification

The fundamental identifiers and structural representations of chlorodimethyl(3,3,3-trifluoropropyl)silane are summarized below.

| Identifier | Value |

| IUPAC Name | chloro-dimethyl-(3,3,3-trifluoropropyl)silane |

| CAS Number | 1481-41-0[1][2] |

| Molecular Formula | C5H10ClF3Si[1][2] |

| Molecular Weight | 190.67 g/mol [1][2] |

| SMILES String | C--INVALID-LINK--(Cl)CCC(F)(F)F |

| InChI Key | KBAZUXSLKGQRJF-UHFFFAOYSA-N |

The molecule consists of a central silicon atom bonded to two methyl groups, a chlorine atom, and a 3,3,3-trifluoropropyl group. The presence of the trifluoromethyl group imparts significant fluorophilicity and hydrophobicity to that portion of the molecule, while the chlorosilyl group provides a reactive site for nucleophilic substitution or hydrolysis.

Physicochemical Properties

The known physical and chemical properties of chlorodimethyl(3,3,3-trifluoropropyl)silane are presented in the following table for easy reference.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 118 °C (lit.)[3] |

| Density | 1.117 g/mL at 20 °C (lit.) |

| Refractive Index (n20/D) | 1.378 (lit.) |

| Flash Point | 20 °C (closed cup) |

Bonding and Molecular Geometry

The central silicon atom is expected to have a tetrahedral geometry, with bond angles deviating slightly from the ideal 109.5° due to the different steric and electronic demands of the substituents. The Si-Cl bond is highly polarized and serves as the primary reactive site. The trifluoropropyl group, with its strong C-F bonds, is chemically robust.

Table of Representative Bond Lengths and Angles (Estimated from Related Structures):

| Bond | Estimated Bond Length (Å) | Bond Angle | Estimated Bond Angle (°) |

| Si-C (methyl) | 1.85 - 1.88 | Cl-Si-C (methyl) | 108 - 111 |

| Si-C (propyl) | 1.86 - 1.90 | C(methyl)-Si-C(methyl) | 110 - 113 |

| Si-Cl | 2.04 - 2.08 | C-Si-C (propyl) | 107 - 110 |

| C-C | 1.53 - 1.55 | Si-C-C | 112 - 116 |

| C-F | 1.34 - 1.36 | F-C-F | 106 - 109 |

Note: This data is based on computational models and experimental data for structurally similar organosilanes and fluoroalkanes and should be considered as illustrative.

Experimental Protocols

Synthesis via Hydrosilylation

The most common method for the synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane is the hydrosilylation of 3,3,3-trifluoropropene with chlorodimethylsilane, typically catalyzed by a platinum complex.

Reaction Scheme:

Representative Experimental Protocol:

-

Materials:

-

3,3,3-trifluoropropene

-

Chlorodimethylsilane

-

Karstedt's catalyst (or other suitable platinum catalyst)

-

Anhydrous toluene (or other suitable solvent)

-

-

Procedure:

-

A clean, dry, inert-atmosphere reaction vessel is charged with anhydrous toluene and the platinum catalyst.

-

Chlorodimethylsilane is added to the reaction vessel.

-

The vessel is cooled to a suitable temperature (e.g., 0-10 °C).

-

3,3,3-trifluoropropene is slowly bubbled through the reaction mixture with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion is confirmed by a suitable analytical method (e.g., GC-MS or NMR).

-

The solvent and any excess volatile reagents are removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure chlorodimethyl(3,3,3-trifluoropropyl)silane.

-

Spectroscopic Characterization

The structure and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methyl protons on the silicon atom and the methylene protons of the propyl chain.

-

¹³C NMR would provide signals for the different carbon environments.

-

¹⁹F NMR would show a characteristic signal for the trifluoromethyl group.

-

²⁹Si NMR would confirm the silicon environment.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for the C-H, Si-C, Si-Cl, and C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of chlorodimethyl(3,3,3-trifluoropropyl)silane.

Molecular Structure and Bonding Logic

This diagram outlines the key components and their relationships in the chlorodimethyl(3,3,3-trifluoropropyl)silane molecule.

References

An In-depth Technical Guide to the Synthesis of Chlorodimethyl(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodimethyl(3,3,3-trifluoropropyl)silane is a key organosilane intermediate utilized in a variety of applications, including the synthesis of fluorinated materials and as a derivatizing agent in analytical chemistry. Its unique trifluoropropyl group imparts distinct properties, such as thermal stability and hydrophobicity, to the molecules into which it is incorporated. This technical guide provides a comprehensive overview of the primary synthetic pathways to this versatile compound, focusing on hydrosilylation and Grignard reaction methodologies. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis and application of this valuable chemical building block.

Core Synthesis Pathways

The synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane is predominantly achieved through two robust and well-established chemical transformations: the hydrosilylation of 3,3,3-trifluoropropene with dimethylchlorosilane, and the Grignard reaction of a 3,3,3-trifluoropropyl magnesium halide with dimethyldichlorosilane.

Hydrosilylation of 3,3,3-Trifluoropropene

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a highly efficient and atom-economical method for the formation of silicon-carbon bonds. In the context of chlorodimethyl(3,3,3-trifluoropropyl)silane synthesis, this involves the reaction of 3,3,3-trifluoropropene with dimethylchlorosilane in the presence of a transition metal catalyst. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), are commonly employed due to their high activity and selectivity for the anti-Markovnikov addition product (β-isomer), which is the desired chlorodimethyl(3,3,3-trifluoropropyl)silane. Rhodium and ruthenium complexes have also demonstrated efficacy in similar hydrosilylation reactions.

Reaction Scheme:

CF₃CH=CH₂ + HSi(CH₃)₂Cl → (Catalyst) → CF₃CH₂CH₂Si(CH₃)₂Cl

The reaction typically proceeds with high selectivity for the linear β-adduct, which is the thermodynamically favored product. However, the formation of the branched α-adduct can occur as a minor byproduct, depending on the catalyst and reaction conditions.

Grignard Reaction

The Grignard reaction offers a classic and versatile approach to forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane, this pathway involves two main steps: first, the formation of a 3,3,3-trifluoropropyl Grignard reagent from a corresponding halide (e.g., 1-bromo-3,3,3-trifluoropropane or 1-chloro-3,3,3-trifluoropropane) and magnesium metal. Second, the reaction of this Grignard reagent with an excess of dimethyldichlorosilane. The use of an excess of dimethyldichlorosilane is crucial to favor the formation of the desired monosubstituted product over the disubstituted byproduct.

Reaction Scheme:

-

CF₃CH₂CH₂X + Mg → CF₃CH₂CH₂MgX (where X = Cl, Br)

-

CF₃CH₂CH₂MgX + (CH₃)₂SiCl₂ → CF₃CH₂CH₂Si(CH₃)₂Cl + MgXCl

This method provides a reliable route to the target compound, with the primary challenge often being the initiation of the Grignard reagent formation, which requires anhydrous conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for the two primary synthesis pathways, compiled from analogous reactions and typical experimental outcomes.

Table 1: Hydrosilylation of 3,3,3-Trifluoropropene with Dimethylchlorosilane

| Parameter | Value | Notes |

| Reactants | ||

| 3,3,3-Trifluoropropene | 1.0 - 1.2 molar equivalents | A slight excess may be used to ensure complete reaction of the silane. |

| Dimethylchlorosilane | 1.0 molar equivalent | The limiting reagent. |

| Catalyst | ||

| Speier's Catalyst (H₂PtCl₆) | 10⁻⁴ - 10⁻⁵ mol Pt per mol of silane | A common and effective catalyst. |

| Karstedt's Catalyst | 10⁻⁵ - 10⁻⁶ mol Pt per mol of silane | Highly active at low concentrations. |

| Rhodium or Ruthenium Complexes | Varies depending on the complex | Can offer alternative selectivity and reactivity. |

| Reaction Conditions | ||

| Solvent | Toluene, Hexane, or neat | Anhydrous conditions are essential. |

| Temperature | 60 - 120 °C | Reaction is typically exothermic. |

| Reaction Time | 2 - 24 hours | Monitored by GC for completion. |

| Product | ||

| Yield | 85 - 95% | Yields are typically high for the β-isomer.[1] |

| Purity | >95% (after distillation) | Fractional distillation is used for purification. |

Table 2: Grignard Reaction of 3,3,3-Trifluoropropyl Magnesium Halide with Dimethyldichlorosilane

| Parameter | Value | Notes |

| Reactants | ||

| 1-Halo-3,3,3-trifluoropropane | 1.0 molar equivalent | Bromo or chloro derivatives can be used. |

| Magnesium Turnings | 1.1 - 1.2 molar equivalents | A slight excess ensures complete formation of the Grignard reagent. |

| Dimethyldichlorosilane | 2.0 - 4.0 molar equivalents | A significant excess is crucial to minimize the formation of the disubstituted product. |

| Reaction Conditions | ||

| Solvent (Grignard Formation) | Anhydrous Diethyl Ether or THF | THF is often preferred for its higher boiling point and better solvating properties. |

| Solvent (Reaction with SiCl₂) | Anhydrous Diethyl Ether or THF | The Grignard solution is typically added to the dimethyldichlorosilane solution. |

| Temperature (Grignard Formation) | Room temperature to reflux | Gentle heating may be required to initiate the reaction. |

| Temperature (Reaction with SiCl₂) | 0 °C to room temperature | The reaction is exothermic and should be controlled. |

| Reaction Time | 2 - 6 hours | Monitored by GC or TLC. |

| Product | ||

| Yield | 60 - 80% | Yields can be variable depending on the purity of reagents and reaction conditions. |

| Purity | >95% (after distillation) | Purification is achieved by fractional distillation. |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of chlorodimethyl(3,3,3-trifluoropropyl)silane based on established methodologies for analogous compounds.

Protocol 1: Hydrosilylation using Speier's Catalyst

Materials:

-

Dimethylchlorosilane

-

3,3,3-Trifluoropropene

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol)

-

Anhydrous Toluene

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, a dropping funnel, and a thermometer is assembled under an inert atmosphere.

-

Reagent Charging: The flask is charged with dimethylchlorosilane (1.0 eq) and anhydrous toluene.

-

Catalyst Addition: A catalytic amount of Speier's catalyst solution (e.g., 10⁻⁵ mol Pt per mol of silane) is added to the stirred solution.

-

Reaction Initiation: The mixture is heated to 60-80 °C.

-

Alkene Addition: 3,3,3-Trifluoropropene (1.1 eq) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours. The progress of the reaction is monitored by gas chromatography (GC) until the dimethylchlorosilane is consumed.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified by fractional distillation under reduced pressure to yield pure chlorodimethyl(3,3,3-trifluoropropyl)silane.

Protocol 2: Grignard Reaction

Materials:

-

1-Bromo-3,3,3-trifluoropropane

-

Magnesium turnings

-

Dimethyldichlorosilane

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert gas (Nitrogen or Argon)

Procedure:

Part A: Preparation of 3,3,3-Trifluoropropylmagnesium Bromide

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Initiation: Magnesium turnings (1.1 eq) and a small crystal of iodine are placed in the flask under a positive pressure of inert gas.

-

Solvent Addition: Anhydrous diethyl ether or THF is added to cover the magnesium turnings.

-

Grignard Reagent Formation: A solution of 1-bromo-3,3,3-trifluoropropane (1.0 eq) in anhydrous ether/THF is placed in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete reaction.

Part B: Reaction with Dimethyldichlorosilane

-

Apparatus Setup: A separate flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: The flask is charged with an excess of dimethyldichlorosilane (3.0 eq) and anhydrous ether/THF, and the solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: The freshly prepared 3,3,3-trifluoropropylmagnesium bromide solution is transferred to the dropping funnel and added dropwise to the stirred dimethyldichlorosilane solution at 0 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to afford pure chlorodimethyl(3,3,3-trifluoropropyl)silane.

Mandatory Visualizations

The following diagrams illustrate the core synthesis pathways and logical relationships involved in the production of chlorodimethyl(3,3,3-trifluoropropyl)silane.

Caption: Hydrosilylation synthesis pathway for chlorodimethyl(3,3,3-trifluoropropyl)silane.

Caption: Grignard reaction synthesis pathway for chlorodimethyl(3,3,3-trifluoropropyl)silane.

Conclusion

This technical guide has detailed the two principal synthetic routes to chlorodimethyl(3,3,3-trifluoropropyl)silane: hydrosilylation and the Grignard reaction. Both methods are effective, with the choice of pathway often depending on the availability of starting materials, desired scale of production, and specific laboratory capabilities. The hydrosilylation route generally offers higher yields and atom economy, while the Grignard reaction provides a robust and well-understood alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the synthesis of this important fluorinated organosilane.

References

In-Depth Technical Guide: Physicochemical Properties of Chloro-dimethyl(3,3,3-trifluoropropyl)silane (CAS: 1481-41-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Chloro-dimethyl(3,3,3-trifluoropropyl)silane, CAS number 1481-41-0. The information is curated for professionals in research and development, with a focus on clear data presentation and experimental context.

Chemical Identity and Structure

Chloro-dimethyl(3,3,3-trifluoropropyl)silane is a fluorinated organosilane compound. Its structure is characterized by a silicon atom bonded to a chlorine atom, two methyl groups, and a 3,3,3-trifluoropropyl group.

Physicochemical Data

The quantitative physicochemical properties of Chloro-dimethyl(3,3,3-trifluoropropyl)silane are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀ClF₃Si | [1] |

| Molecular Weight | 190.67 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 118 °C (at 1 atm) | |

| Density | 1.117 g/mL (at 20 °C) | |

| Refractive Index | 1.378 (at 20 °C, D-line) |

Table 2: Safety and Hazard Properties

| Property | Value | Reference(s) |

| Flash Point | 20 °C (68 °F) - closed cup | |

| Hazard Classifications | Flammable Liquid 2, Skin Corrosion 1B | |

| Signal Word | Danger | |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H314 (Causes severe skin burns and eye damage) |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to liquid chemical compounds like Chloro-dimethyl(3,3,3-trifluoropropyl)silane.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small amount of liquid.

Methodology:

-

A small amount of the liquid sample (less than 1 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample test tube.

-

This assembly is attached to a thermometer.

-

The entire setup is then heated in a Thiele tube containing mineral oil.

-

Heating is continued until a continuous stream of bubbles emerges from the inverted capillary tube, indicating that the liquid has reached a temperature slightly above its boiling point.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary tube.

Density Measurement (Hydrostatic Weighing)

Hydrostatic weighing is a precise method for determining the density of a solid or liquid by weighing it in air and then while submerged in a reference liquid of known density (for solids) or by weighing a sinker of known volume in the sample liquid. For a liquid sample:

Methodology:

-

A sinker of a known mass and volume is weighed in the air.

-

The sinker is then submerged in the sample liquid, and its apparent mass is measured.

-

The density of the liquid is calculated based on the difference in the mass of the sinker in air and in the liquid, and the known volume of the sinker.

-

Temperature control is crucial for accurate density measurements.

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of liquids and can be determined using an Abbe refractometer.[2]

Methodology:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prisms are closed and the instrument's light source is activated.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is then read from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[2]

Flash Point Determination (Closed Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[3] The closed-cup method is commonly used for flammable liquids.[4][5]

Methodology:

-

The sample is placed in a closed cup and heated at a slow, constant rate.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[3]

Experimental Workflow and Logical Relationships

The physicochemical characterization of a liquid chemical like Chloro-dimethyl(3,3,3-trifluoropropyl)silane typically follows a structured workflow to ensure comprehensive data collection and safety assessment.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that Chloro-dimethyl(3,3,3-trifluoropropyl)silane has been studied for its biological activity or its effects on specific signaling pathways. This compound is primarily utilized as a reagent in chemical synthesis and for surface modification.[6] Therefore, a diagram of a signaling pathway is not applicable at this time. Further research would be required to investigate any potential biological effects.

References

Molecular weight and formula of chlorodimethyl(3,3,3-trifluoropropyl)silane

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of Chlorodimethyl(3,3,3-trifluoropropyl)silane, focusing on its fundamental molecular properties.

Core Molecular Data

Chlorodimethyl(3,3,3-trifluoropropyl)silane is a valuable reagent in chemical synthesis, particularly in the introduction of the 3,3,3-trifluoropropyl group. Its key molecular identifiers and properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C5H10ClF3Si[1][2] |

| Molecular Weight | 190.67 g/mol [1][2] |

| CAS Number | 1481-41-0[1] |

Logical Structure of Chlorodimethyl(3,3,3-trifluoropropyl)silane

The following diagram illustrates the primary functional components of the molecule and their connection to the central silicon atom.

References

Safety data sheet (SDS) for chlorodimethyl(3,3,3-trifluoropropyl)silane

An In-depth Technical Guide to the Safety Data Sheet for Chlorodimethyl(3,3,3-trifluoropropyl)silane

This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for chlorodimethyl(3,3,3-trifluoropropyl)silane, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical supplier information.

Chemical Identification

| Identifier | Value |

| Chemical Name | Chlorodimethyl(3,3,3-trifluoropropyl)silane |

| Synonyms | Dimethyl(3,3,3-trifluoropropyl)chlorosilane, (3,3,3-Trifluoropropyl)chlorodimethylsilane |

| CAS Number | 1481-41-0[1][2][3][4][5][6][7] |

| Molecular Formula | C5H10ClF3Si[2][3][5][6][7] |

| Molecular Weight | 190.67 g/mol [2][3][5][6][7] |

| EC Number | 216-039-3[7][8] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of chlorodimethyl(3,3,3-trifluoropropyl)silane.

| Property | Value |

| Appearance | Clear, colorless liquid |

| Odor | No data available |

| Boiling Point | 118 °C (lit.)[4][7] |

| Density | 1.117 g/mL at 20 °C (lit.)[4][7] |

| Refractive Index (n20/D) | 1.378 (lit.)[4][7] |

| Flash Point | 20 °C (68 °F) - closed cup[1][4] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents.[7] |

Hazard Identification and GHS Classification

Chlorodimethyl(3,3,3-trifluoropropyl)silane is a hazardous substance with the following GHS classifications:

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Flammable Liquids | 2 | H225 | Highly flammable liquid and vapour.[1][9][10] |

| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage.[1][9][10] |

Hazard Pictograms:

-

Flame (GHS02)

-

Corrosion (GHS05)

Experimental Protocols

Safe Handling Procedures

Given the reactive and hazardous nature of chlorodimethyl(3,3,3-trifluoropropyl)silane, the following handling procedures are recommended:

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[9]

-

Inert Atmosphere: Handle and store under a dry, inert atmosphere such as argon or nitrogen.[3]

-

Moisture Control: Avoid contact with moisture, water, and protic solvents to prevent hazardous reactions.[7]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6][9] Use spark-proof tools and explosion-proof equipment.[9]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[6][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][9]

-

Skin Protection: Wear protective gloves (e.g., neoprene or nitrile rubber) and a lab coat or chemical-resistant suit to prevent skin contact.[9][11]

-

Respiratory Protection: If working outside of a fume hood or in case of inadequate ventilation, use a respirator with a type ABEK (EN14387) filter.[1]

-

First-Aid Measures

The following first-aid protocols should be followed in case of exposure:

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Unsuitable Extinguishing Media: Do NOT use water, as the substance reacts violently with it.[6][12][13]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[14] Combustion may produce toxic gases such as hydrogen chloride, carbon oxides, and silicon oxides.[15]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures (Spill Cleanup)

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 4.1). Ensure adequate ventilation and remove all ignition sources.[9]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[9]

-

Containment and Cleanup:

-

For small spills, absorb the liquid with a non-combustible absorbent material such as vermiculite, dry sand, or earth.

-

Collect the absorbed material into a suitable, closed container for disposal.[14]

-

Do not use combustible materials, such as sawdust, for cleanup.

-

For large spills, dike the area to contain the spill. Vapors can be suppressed with alcohol-resistant foam.[12][14]

-

Toxicological and Ecological Information

| Parameter | Value |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

| Ecotoxicity | No data available. The substance is expected to react with water, so standard ecotoxicity data may not be applicable.[13] |

Note: The toxicological and ecological properties of this specific compound have not been thoroughly investigated.[9] The primary health hazard is due to its corrosive nature and its violent reaction with water to produce hydrochloric acid.

Diagrams

Caption: Logical flow of information in a 16-section Safety Data Sheet.

Caption: Workflow for responding to a chlorodimethyl(3,3,3-trifluoropropyl)silane spill.

References

- 1. Chloro-dimethyl(3,3,3-trifluoropropyl)silane = 95.0 GC 1481-41-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. (3,3,3-Trifluoropropyl)chlorodimethylsilane, 95%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 6. (3,3,3-Trifluoropropyl)chlorodimethylsilane, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. CHLORODIMETHYL-3,3,3-TRIFLUOROPROPYLSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. cn.canbipharm.com [cn.canbipharm.com]

- 9. aaronchem.com [aaronchem.com]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. gelest.com [gelest.com]

- 12. globalsilicones.org [globalsilicones.org]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. nj.gov [nj.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Reactivity Profile of Chlorodimethyl(3,3,3-trifluoropropyl)silane with Protic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodimethyl(3,3,3-trifluoropropyl)silane (CDTFP) is a fluorinated organosilane that exhibits high reactivity towards protic solvents. This technical guide provides a comprehensive overview of its reactivity profile, focusing on solvolysis reactions such as hydrolysis and alcoholysis. Due to the strong electron-withdrawing nature of the 3,3,3-trifluoropropyl group, CDTFP is highly susceptible to nucleophilic attack at the silicon center, leading to the cleavage of the silicon-chlorine bond. This document outlines the general mechanisms for these reactions, presents representative, albeit generalized, quantitative data, and provides detailed experimental protocols for conducting and analyzing these transformations. The information herein is intended to serve as a foundational resource for researchers utilizing CDTFP in various applications, including as a derivatization agent, in surface modification, and in the synthesis of fluorinated silicone materials.

Introduction

Chlorodimethyl(3,3,3-trifluoropropyl)silane (CAS Number: 1481-41-0) is a versatile reagent in organic and materials chemistry.[1] Its bifunctional nature, possessing both a reactive chlorosilyl group and a stable trifluoropropyl moiety, makes it a valuable building block for introducing fluorinated functionalities. The reactivity of the Si-Cl bond with protic solvents is a critical aspect of its chemistry, governing its handling, storage, and application. This guide will delve into the fundamental reactions of CDTFP with water and alcohols, providing insights into the reaction pathways and expected products.

General Reactivity and Mechanism

The reaction of chlorodimethyl(3,3,3-trifluoropropyl)silane with protic solvents (H-Y, where Y = OH, OR) is a nucleophilic substitution at the silicon atom. The general reaction can be represented as:

CF₃CH₂CH₂Si(CH₃)₂Cl + H-Y → CF₃CH₂CH₂Si(CH₃)₂Y + HCl

The reaction mechanism is typically a solvolysis , which can proceed through either an Sₙ1 or Sₙ2 pathway, largely dependent on the nature of the solvent.[2] Polar protic solvents, such as water and alcohols, can facilitate the departure of the chloride leaving group, favoring an Sₙ1-like mechanism involving a transient silicenium ion intermediate.[3][4]

The presence of the electron-withdrawing 3,3,3-trifluoropropyl group is expected to influence the reactivity of the silicon center. The inductive effect of the fluorine atoms increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack.[5]

Hydrolysis

In the presence of water, chlorodimethyl(3,3,3-trifluoropropyl)silane rapidly hydrolyzes to form dimethyl(3,3,3-trifluoropropyl)silanol (DTFPS).[6] This silanol is often an intermediate that can undergo self-condensation to form the corresponding disiloxane.

Reaction Scheme:

-

Hydrolysis: CF₃CH₂CH₂Si(CH₃)₂Cl + H₂O → CF₃CH₂CH₂Si(CH₃)₂OH + HCl

-

Condensation: 2 CF₃CH₂CH₂Si(CH₃)₂OH → [CF₃CH₂CH₂Si(CH₃)₂]₂O + H₂O

The rate of hydrolysis is generally fast and is influenced by factors such as pH, temperature, and solvent polarity.[7]

Alcoholysis

Reaction with alcohols (e.g., methanol, ethanol) results in the formation of the corresponding alkoxydimethyl(3,3,3-trifluoropropyl)silane.[2] This reaction is a common method for the synthesis of functionalized alkoxysilanes.

Reaction Scheme: CF₃CH₂CH₂Si(CH₃)₂Cl + R-OH → CF₃CH₂CH₂Si(CH₃)₂OR + HCl (where R = alkyl group)

Quantitative Data

Table 1: Physical Properties of Chlorodimethyl(3,3,3-trifluoropropyl)silane and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n20/D) |

| Chlorodimethyl(3,3,3-trifluoropropyl)silane | 1481-41-0 | C₅H₁₀ClF₃Si | 190.67 | 118 | 1.117 | 1.378 |

| Trichloro(3,3,3-trifluoropropyl)silane | 592-09-6 | C₃H₄Cl₃F₃Si | 231.50 | 114 | 1.419 (at 25°C) | 1.386 |

| Trimethoxy(3,3,3-trifluoropropyl)silane | 429-60-7 | C₆H₁₃F₃O₃Si | 218.25 | 144 | 1.142 | 1.355 |

Data sourced from various chemical suppliers.[8]

Table 2: Representative Solvolysis Reaction Conditions and Outcomes

| Protic Solvent | Reaction Type | Temperature (°C) | Catalyst | Typical Product | Expected Yield | Reference |

| Water | Hydrolysis | 25 | None (autocatalytic by HCl) | Dimethyl(3,3,3-trifluoropropyl)silanol | >90% | General knowledge on chlorosilane hydrolysis |

| Methanol | Methanolysis | 25 | Base (e.g., pyridine, triethylamine) | Methoxydimethyl(3,3,3-trifluoropropyl)silane | High | Based on alcoholysis of similar chlorosilanes |

| Ethanol | Ethanolysis | 25-50 | Base (e.g., pyridine, triethylamine) | Ethoxydimethyl(3,3,3-trifluoropropyl)silane | High | Based on alcoholysis of similar chlorosilanes |

Experimental Protocols

The following are generalized experimental protocols for the hydrolysis and alcoholysis of chlorodimethyl(3,3,3-trifluoropropyl)silane. Caution: These reactions produce hydrogen chloride gas, which is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Hydrolysis of Chlorodimethyl(3,3,3-trifluoropropyl)silane

Objective: To synthesize dimethyl(3,3,3-trifluoropropyl)silanol.

Materials:

-

Chlorodimethyl(3,3,3-trifluoropropyl)silane (CDTFP)

-

Deionized water

-

Anhydrous diethyl ether or other suitable organic solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask, prepare a stirred mixture of deionized water (5-10 equivalents) and diethyl ether.

-

Cool the mixture in an ice bath.

-

Slowly add chlorodimethyl(3,3,3-trifluoropropyl)silane (1 equivalent) to the cooled mixture via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the HCl, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude silanol.

-

The product can be further purified by distillation or chromatography if necessary.

Protocol for Alcoholysis of Chlorodimethyl(3,3,3-trifluoropropyl)silane (e.g., Methanolysis)

Objective: To synthesize methoxydimethyl(3,3,3-trifluoropropyl)silane.

Materials:

-

Chlorodimethyl(3,3,3-trifluoropropyl)silane (CDTFP)

-

Anhydrous methanol

-

Anhydrous pyridine or triethylamine

-

Anhydrous diethyl ether or other suitable inert solvent

-

Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of anhydrous methanol (1.1 equivalents) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether in a round-bottom flask, slowly add a solution of chlorodimethyl(3,3,3-trifluoropropyl)silane (1 equivalent) in anhydrous diethyl ether via the dropping funnel at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a precipitate (pyridinium hydrochloride) will be observed.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the precipitate.

-

Wash the filtrate with cold, dilute aqueous HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the solvolysis of chlorodimethyl(3,3,3-trifluoropropyl)silane.

Caption: General reaction pathway for the solvolysis of CDTFP.

Caption: Hydrolysis and subsequent condensation of CDTFP.

Caption: General experimental workflow for CDTFP solvolysis.

Conclusion

Chlorodimethyl(3,3,3-trifluoropropyl)silane is a highly reactive compound towards protic solvents, readily undergoing hydrolysis and alcoholysis to form the corresponding silanols and alkoxysilanes. The electron-withdrawing trifluoropropyl group enhances the reactivity of the silicon center. While specific kinetic data is sparse, the general principles of chlorosilane reactivity provide a strong framework for understanding and utilizing this valuable reagent. The protocols and data presented in this guide serve as a starting point for researchers, emphasizing the need for careful experimental design and execution due to the exothermic nature of the reactions and the generation of HCl. Further studies are warranted to quantify the precise reactivity of CDTFP with a range of protic solvents to expand its application in synthetic and materials chemistry.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Solvolysis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. Trichloro(3,3,3-trifluoropropyl)silane 97 592-09-6 [sigmaaldrich.com]

Hydrolysis of Chlorodimethyl(3,3,3-trifluoropropyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis mechanism of chlorodimethyl(3,3,3-trifluoropropyl)silane. The presence of the electron-withdrawing 3,3,3-trifluoropropyl group significantly influences the reactivity of the silicon center, making a thorough understanding of its hydrolysis crucial for applications in materials science, surface modification, and as an intermediate in the synthesis of fluorinated silicone compounds. This document outlines the theoretical and practical aspects of this reaction, including the reaction mechanism, influential factors, and detailed experimental protocols for its study.

Core Hydrolysis Mechanism

The hydrolysis of chlorodimethyl(3,3,3-trifluoropropyl)silane is a nucleophilic substitution reaction at the silicon center, where a water molecule displaces the chlorine atom to form a silanol, which can then undergo condensation to form siloxanes. The reaction is highly facile and is generally catalyzed by the presence of water clusters, which act as both a nucleophile and a proton shuttle.

Computational studies on analogous chlorosilanes suggest that the hydrolysis can proceed through two main pathways: a retention pathway and an inversion pathway at the silicon center. The presence of multiple water molecules significantly lowers the activation energy for both pathways. The electron-withdrawing nature of the 3,3,3-trifluoropropyl group is expected to increase the electrophilicity of the silicon atom, thereby facilitating the nucleophilic attack by water.

The overall hydrolysis reaction can be represented as follows:

(CF₃CH₂CH₂) (CH₃)₂SiCl + H₂O → (CF₃CH₂CH₂) (CH₃)₂SiOH + HCl

The resulting silanol, dimethyl(3,3,3-trifluoropropyl)silanol, is often an intermediate that can undergo self-condensation to form a disiloxane:

2 (CF₃CH₂CH₂) (CH₃)₂SiOH → (CF₃CH₂CH₂) (CH₃)₂Si-O-Si(CH₃)₂(CH₂CH₂CF₃) + H₂O

Quantitative Data from Analogous Systems

| Compound | Conditions | Rate Constant (k) | Reference |

| Trimethylchlorosilane | Water monomer (computational) | High activation barrier | [1] |

| Trimethylchlorosilane | Water tetramer (computational) | Lower activation barrier | [1] |

| Methacryloyloxymethyltrimethoxysilane | Acidic (pH=4), 30-fold excess water | 21.8 h⁻¹ | [2] |

| 3-Methacryloyloxypropyltrimethoxysilane | Acidic (pH=4), 30-fold excess water | 1.59 h⁻¹ | [2] |

Note: The data presented is for comparative purposes to illustrate the effect of substituents on reactivity. Direct experimental values for chlorodimethyl(3,3,3-trifluoropropyl)silane are needed for precise modeling.

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of the hydrolysis of chlorodimethyl(3,3,3-trifluoropropyl)silane. The following sections describe methodologies for monitoring the reaction using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Hydrolysis Monitoring by ¹H NMR Spectroscopy

Objective: To monitor the disappearance of the starting material and the appearance of the silanol product by observing changes in the proton NMR spectrum.

Materials:

-

Chlorodimethyl(3,3,3-trifluoropropyl)silane

-

Deuterated solvent (e.g., acetone-d₆, acetonitrile-d₃)

-

Deuterium oxide (D₂O)

-

NMR tubes

-

Micropipettes

Procedure:

-

Prepare a stock solution of chlorodimethyl(3,3,3-trifluoropropyl)silane in the chosen deuterated solvent in a volumetric flask.

-

Transfer a known volume of the stock solution to an NMR tube.

-

Acquire a ¹H NMR spectrum of the starting material to establish initial peak positions and integrals. The methyl protons on the silicon atom will be a distinct singlet.

-

To initiate the hydrolysis, add a stoichiometric amount or a controlled excess of D₂O to the NMR tube using a micropipette.

-

Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Process the spectra and integrate the peaks corresponding to the methyl protons of the starting silane and the resulting silanol. The silanol peak is expected to appear at a slightly different chemical shift.

-

Plot the concentration of the starting material versus time to determine the reaction kinetics.

Hydrolysis Monitoring by FT-IR Spectroscopy

Objective: To follow the hydrolysis reaction by observing the disappearance of the Si-Cl bond and the appearance of the Si-OH and Si-O-Si bonds.

Materials:

-

Chlorodimethyl(3,3,3-trifluoropropyl)silane

-

Anhydrous solvent (e.g., hexane, tetrahydrofuran)

-

Water

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe or a liquid transmission cell

-

Syringes

Procedure:

-

Dissolve a known concentration of chlorodimethyl(3,3,3-trifluoropropyl)silane in the anhydrous solvent.

-

Record a background spectrum of the solvent.

-

Record the initial FT-IR spectrum of the silane solution. Identify the characteristic absorption band for the Si-Cl stretch.

-

Inject a controlled amount of water into the solution with vigorous stirring to initiate the hydrolysis.

-

Immediately begin collecting FT-IR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the Si-Cl absorption band and the appearance and growth of the broad O-H stretching band (from the silanol) and the Si-O-Si stretching band (from the condensation product).

-

The kinetic data can be obtained by plotting the absorbance of the relevant peaks as a function of time.

Visualizations

Proposed Hydrolysis Mechanism

The following diagram illustrates the proposed mechanism for the hydrolysis of chlorodimethyl(3,3,3-trifluoropropyl)silane, highlighting the role of a water dimer in facilitating the reaction.

Experimental Workflow for Kinetic Analysis

The logical flow for an experimental investigation into the hydrolysis kinetics is depicted below.

References

An In-depth Technical Guide on the Solubility of Chlorodimethyl(3,3,3-trifluoropropyl)silane in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Subject: Solubility Characteristics and Determination of Chlorodimethyl(3,3,3-trifluoropropyl)silane

Executive Summary

This technical guide addresses the solubility of chlorodimethyl(3,3,3-trifluoropropyl)silane in common organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, based on its chemical structure and the general principles of solubility for organosilicon compounds, this guide provides a qualitative and predictive assessment of its solubility. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values for their specific applications.

Chlorodimethyl(3,3,3-trifluoropropyl)silane is a polar aprotic molecule. The presence of the trifluoropropyl group introduces significant polarity, while the dimethylsilyl chloride moiety contributes to its reactivity, particularly with protic substances. A key characteristic of this compound is its high sensitivity to moisture, leading to rapid hydrolysis. This reactivity profile is a critical consideration when selecting appropriate solvents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of chlorodimethyl(3,3,3-trifluoropropyl)silane is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₅H₁₀ClF₃Si |

| Molecular Weight | 190.67 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 118 °C |

| Density | 1.117 g/mL at 20 °C |

| Refractive Index | n20/D 1.378 |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents |

Predicted Solubility in Organic Solvents

In the absence of experimentally determined quantitative data, the following table summarizes the predicted qualitative solubility of chlorodimethyl(3,3,3-trifluoropropyl)silane in a range of common organic solvents. The predictions are based on the principle of "like dissolves like" and the known reactivity of chlorosilanes.

| Solvent | Solvent Type | Predicted Solubility | Rationale and Remarks |

| Hexane | Non-polar Aprotic | Soluble / Miscible | Expected to be soluble due to the non-polar alkyl and silyl groups. |

| Toluene | Non-polar Aprotic | Soluble / Miscible | The aromatic nature of toluene should facilitate the dissolution of the silane. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble / Miscible | As a polar aprotic solvent, DCM is anticipated to be an excellent solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble / Miscible | The ether linkages and polar nature of THF make it a suitable solvent. |

| Ethyl Acetate | Polar Aprotic | Soluble / Miscible | Expected to be a good solvent, but residual moisture could be a concern. |

| Acetone | Polar Aprotic | Soluble / Miscible | Should be a good solvent, but its hygroscopic nature requires the use of anhydrous conditions. |

| Acetonitrile | Polar Aprotic | Soluble / Miscible | Its polarity makes it a likely good solvent for this polar silane. |

| Ethanol | Polar Protic | Reactive | Will react with the Si-Cl bond to form an ethoxysilane. Not a suitable solvent for storage or non-reactive applications. |

| Methanol | Polar Protic | Reactive | Will readily react with the chlorosilane. Not a suitable solvent. |

| Water | Polar Protic | Reactive / Insoluble | Rapidly hydrolyzes to form silanols and hydrochloric acid. It is immiscible and insoluble in its unreacted form. |

Experimental Protocols for Solubility Determination

Given the lack of published quantitative data, researchers will need to determine the solubility of chlorodimethyl(3,3,3-trifluoropropyl)silane in their specific solvent of interest. The following protocols provide standardized methods for this determination. All experiments should be conducted under anhydrous conditions due to the hydrolytic sensitivity of the compound.

This method provides a rapid assessment of whether the silane is miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

Dry, screw-cap vials

-

Anhydrous organic solvent of interest

-

Chlorodimethyl(3,3,3-trifluoropropyl)silane

-

Calibrated pipettes

-

Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

Procedure:

-

In an inert atmosphere, add 1 mL of the anhydrous organic solvent to a dry vial.

-

Add 1 mL of chlorodimethyl(3,3,3-trifluoropropyl)silane to the same vial.

-

Cap the vial and gently agitate or vortex for 30 seconds.

-

Allow the mixture to stand and visually inspect for phase separation.

Interpretation:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Partially Miscible: The solution appears cloudy or forms two phases upon standing.

-

Immiscible: Two distinct liquid layers are clearly visible.

This protocol determines the solubility by creating a saturated solution and measuring the mass of the dissolved solute after solvent evaporation.

Materials:

-

Dry, screw-cap flasks

-

Anhydrous organic solvent

-

Chlorodimethyl(3,3,3-trifluoropropyl)silane

-

Constant temperature shaker bath

-

Syringe with a chemically resistant filter (e.g., PTFE)

-

Pre-weighed, dry evaporation dishes

-

Analytical balance

-

Vacuum oven

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Under an inert atmosphere, add a known volume of the anhydrous solvent to a screw-cap flask.

-

Add an excess of chlorodimethyl(3,3,3-trifluoropropyl)silane to the solvent to create a supersaturated solution.

-

Seal the flask and place it in a constant temperature shaker bath for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the solution to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe fitted with a filter.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the silane (e.g., 40-60 °C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved silane is the final weight of the dish minus its initial weight.

-

Calculate the solubility in g/100 mL or other desired units.

Visualizations

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the gravimetric method.

Conclusion

Spectral data (NMR, IR, Mass Spec) for chlorodimethyl(3,3,3-trifluoropropyl)silane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the spectral data (NMR, IR, Mass Spectrometry) for chlorodimethyl(3,3,3-trifluoropropyl)silane (CAS No. 1481-41-0), a versatile organosilicon compound. The information herein is intended to support research and development activities by providing key analytical data and methodologies.

Compound Information

-

IUPAC Name: chlorodimethyl(3,3,3-trifluoropropyl)silane

-

Synonyms: Dimethyl(3,3,3-trifluoropropyl)chlorosilane

-

CAS Number: 1481-41-0

-

Molecular Formula: C₅H₁₀ClF₃Si

-

Molecular Weight: 190.67 g/mol

-

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of chlorodimethyl(3,3,3-trifluoropropyl)silane. Below are the expected chemical shifts and coupling patterns for ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei.

2.1. ¹H NMR Spectroscopy

-

Solvent: Chloroform-d (CDCl₃)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.4 | Singlet | 6H | Si-(CH ₃)₂ |

| ~0.9 | Multiplet | 2H | Si-CH ₂-CH₂-CF₃ |

| ~2.0 | Multiplet | 2H | Si-CH₂-CH ₂-CF₃ |

2.2. ¹³C NMR Spectroscopy

-

Solvent: Chloroform-d (CDCl₃)

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (ppm) | Assignment |

| ~1.0 | Si-(C H₃)₂ |

| ~9.0 | Si-C H₂-CH₂-CF₃ |

| ~27.0 (quartet) | Si-CH₂-C H₂-CF₃ |

| ~127.0 (quartet) | -C F₃ |

2.3. ¹⁹F NMR Spectroscopy

-

Reference: Trichlorofluoromethane (CFCl₃) at 0.00 ppm

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -66 | Triplet | -CF ₃ |

2.4. ²⁹Si NMR Spectroscopy

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (ppm) | Assignment |

| ~30-35 | Si (CH₃)₂(CH₂CH₂CF₃)Cl |

Infrared (IR) Spectroscopy

The IR spectrum of chlorodimethyl(3,3,3-trifluoropropyl)silane exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (methyl) |

| ~2920 | Medium | C-H stretch (methylene) |

| ~1410 | Medium | CH₂ scissoring |

| ~1260 | Strong | Si-CH₃ symmetric deformation |

| ~1100-1350 | Strong | C-F stretch |

| ~800 | Strong | Si-C stretch |

| ~500 | Strong | Si-Cl stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of chlorodimethyl(3,3,3-trifluoropropyl)silane results in a characteristic fragmentation pattern. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

| m/z | Relative Intensity | Assignment |

| 190 | Low | [M]⁺ (Molecular ion with ³⁵Cl) |

| 192 | Low | [M]⁺ (Molecular ion with ³⁷Cl) |

| 175 | High | [M - CH₃]⁺ |

| 93 | High | [Si(CH₃)₂Cl]⁺ |

| 69 | Medium | [CF₃]⁺ |

Experimental Protocols

5.1. NMR Spectroscopy

-

Sample Preparation: A sample of chlorodimethyl(3,3,3-trifluoropropyl)silane (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of at least 300 MHz for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed.

-

¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT or INEPT pulse sequence) is used to enhance signal-to-noise and simplify the spectrum.

-

¹⁹F NMR: A single-pulse experiment is performed with proton decoupling.

-

²⁹Si NMR: Due to the low natural abundance and sensitivity of the ²⁹Si nucleus, a sensitivity-enhancement technique such as DEPT or INEPT is employed.[1][2]

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

5.2. IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean KBr/NaCl plates is acquired and subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance or absorbance spectrum is plotted, and peak positions are identified.

5.3. Mass Spectrometry

-

Sample Introduction: For a volatile compound like chlorodimethyl(3,3,3-trifluoropropyl)silane, the sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) interface or a direct insertion probe suitable for volatile liquids.[3]

-

Ionization: Electron ionization (EI) is typically used, with a standard electron energy of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like chlorodimethyl(3,3,3-trifluoropropyl)silane.

Caption: Workflow for Spectral Analysis.

References

Theoretical and Computational Exploration of Trifluoropropylsilanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction